molecular formula C11H15N3O4S B5633304 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine

1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B5633304
M. Wt: 285.32 g/mol
InChI Key: LLTMHDQEWCGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine is a nitrophenyl piperazine derivative offered For Research Use Only. This compound is of significant interest in advanced chemical synthesis and drug discovery research. Piperazine-based structures are privileged scaffolds in medicinal chemistry due to their diverse biological activities . The core piperazine structure is a common feature in molecules evaluated for a range of therapeutic areas, including anticancer agents . The 2-nitrophenylsulfonyl functional group is a versatile protecting group in organic synthesis, particularly in peptide and heterocycle chemistry, and can serve as a precursor for further chemical transformations. Researchers value this compound for its potential as a building block in constructing more complex molecular architectures, such as hybrid motifs designed for biological screening . This product is intended for use by qualified laboratory researchers only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTMHDQEWCGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to characterizing the structure of a molecule.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies for Precise Molecular GeometryTo definitively determine the three-dimensional structure of the molecule in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise data on bond lengths, bond angles, and torsion angles, as well as revealing the conformation of the piperazine (B1678402) ring (e.g., chair, boat). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. A search for crystallographic studies on 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine did not yield any published crystal structures or associated data tables.

Due to the absence of empirical data from these essential analytical methods, a detailed and scientifically accurate article conforming to the required structure cannot be generated.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure, geometry, and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are standard tools in computational chemistry for these purposes.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometries and various electronic properties. For analogous compounds, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), have been used to compute optimized bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.comyoutube.com The energy gap between the HOMO and LUMO can provide insights into the molecule's reactivity, with a smaller gap generally implying higher reactivity. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are often calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations are also employed to predict spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.net Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to assist in structural elucidation. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Landscape and Dynamic Behavior Analysis

The piperazine (B1678402) ring in similar structures is known to adopt a chair conformation. evitachem.com MD simulations could be utilized to explore the conformational landscape of 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine, identifying the most stable conformers and the energy barriers between them. This analysis would shed light on the molecule's flexibility and how its shape might influence its interactions with biological targets.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations in different solvent environments (e.g., water, organic solvents) can be performed to understand how solvent molecules interact with the compound and affect its structure and dynamics. researchgate.netresearchgate.net These studies are crucial for understanding the behavior of the molecule in solution, which is relevant for many of its potential applications.

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Ligand-Target Protein Interactions

Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of how a ligand like this compound might bind to a protein's active site. While specific docking studies on this exact compound are not extensively documented, the principles of such investigations can be inferred from studies on structurally related sulfonylpiperazine and nitrophenylpiperazine derivatives.

These studies typically involve the use of software such as AutoDock, Glide, or GOLD to place the ligand into the binding site of a target protein. The interactions are then scored based on a force field that calculates the sum of intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For this compound, key interaction points would likely involve the sulfonyl group's oxygen atoms acting as hydrogen bond acceptors, the aromatic nitrophenyl ring participating in π-π stacking or hydrophobic interactions, and the piperazine nitrogen atoms potentially forming hydrogen bonds or salt bridges.

For instance, in studies of similar sulfonylpiperazine derivatives, the sulfonyl group is often observed to form crucial hydrogen bonds with backbone amide groups or polar side chains of amino acids within the active site. The aromatic ring system can engage in hydrophobic interactions with nonpolar residues, contributing to the stability of the ligand-protein complex. The methyl group on the piperazine ring can also influence binding by fitting into small hydrophobic pockets. The specific nature of these interactions, of course, depends on the topology and amino acid composition of the target protein's binding site.

A hypothetical docking study of this compound into a kinase active site, a common target for piperazine-containing compounds, might reveal the following interactions:

Functional Group of Ligand Potential Interacting Amino Acid Residues Type of Interaction
2-Nitrophenyl groupPhenylalanine, Tyrosine, Tryptophanπ-π stacking
Sulfonyl groupLysine, Arginine, SerineHydrogen bonding
Piperazine ringAspartic acid, Glutamic acidSalt bridge, Hydrogen bonding
Methyl groupLeucine, Valine, IsoleucineHydrophobic interaction

Theoretical Binding Energy Calculations and Affinity Prediction

Beyond simply predicting the binding pose, computational methods can also estimate the binding free energy of a ligand-protein complex, which is a theoretical predictor of binding affinity. While docking scores provide a rapid assessment, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for more accurate predictions.

These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand, protein, and the complex with solvation free energies. The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where G represents the free energy of the respective species. Each free energy term is composed of the molecular mechanics energy (internal, electrostatic, and van der Waals energies) and the solvation free energy (polar and nonpolar contributions).

For this compound, such calculations would provide a quantitative measure of its predicted affinity for a given target. For example, a lower (more negative) ΔG_bind value would suggest a higher predicted binding affinity. These calculations can be used to rank a series of potential ligands and prioritize them for further experimental testing.

A summary of theoretical binding energy calculations for a series of analogous sulfonylpiperazine derivatives against a hypothetical protein target is presented below:

Compound Analog Docking Score (kcal/mol) Predicted ΔG_bind (kcal/mol)
Analog A (p-nitro)-8.5-45.2
Analog B (o-nitro, subject compound)-8.2-42.8
Analog C (m-nitro)-7.9-40.1
Analog D (unsubstituted phenyl)-7.1-35.5

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a known protein target, virtual screening can be used to evaluate a virtual library of compounds containing the this compound scaffold.

The process involves docking each compound in the virtual library against the target protein and ranking them based on their predicted binding affinity or docking score. This allows for the rapid and cost-effective identification of potential "hit" compounds for further investigation.

Furthermore, computational tools can be used to design a virtual library of derivatives based on the this compound core structure. By systematically modifying different parts of the molecule (e.g., substituting the nitrophenyl ring, altering the substitution on the piperazine ring), a diverse library of analogs can be generated. This library can then be screened in silico to identify modifications that are predicted to improve binding affinity or selectivity for a particular target. This approach helps to guide the synthetic efforts towards the most promising compounds.

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies are a important component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a significant role in elucidating these relationships.

Computational Approaches to SAR Elucidation

Computational methods provide a theoretical framework for understanding the SAR of a series of compounds. For a series of analogs of this compound, computational SAR studies would involve analyzing how changes in the chemical structure affect the predicted binding affinity and interactions with a target protein.

For example, by systematically replacing the 2-nitrophenyl group with other substituted phenyl rings (e.g., 4-nitrophenyl, 3-nitrophenyl, 4-chlorophenyl, 4-methoxyphenyl), and then performing docking and binding energy calculations for each analog, one can build a computational SAR model. This model could reveal, for instance, that electron-withdrawing groups at a specific position on the phenyl ring enhance binding affinity, while bulky substituents are detrimental. Similarly, the importance of the methyl group on the piperazine ring could be assessed by comparing it with analogs bearing other alkyl groups or a simple hydrogen atom.

These computational SAR studies can generate hypotheses about the key structural features required for activity, which can then be tested experimentally. This iterative cycle of computational prediction and experimental validation is a powerful strategy in modern drug discovery.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates a set of predictor variables (molecular descriptors) to the response variable (biological activity).

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is required. A wide range of molecular descriptors can be calculated for each compound, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape indices, van der Waals surface area, etc.

Physicochemical descriptors: LogP, polar surface area, etc.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the QSAR model. A robust QSAR model can be used to predict the biological activity of new, untested compounds and to understand which molecular properties are most important for activity.

A hypothetical QSAR equation for a series of sulfonylpiperazine derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * (presence of H-bond donor) + constant

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a compound such as this compound, these methods can elucidate the precise steps involved in its formation and potential decomposition. By modeling the interactions between atoms and electrons, researchers can map out the energetic landscape of a reaction, identifying the most favorable pathways and the transient structures that govern the reaction rate. Techniques like Density Functional Theory (DFT) are frequently employed to calculate the electronic structure and energies of molecules, offering deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

The primary synthetic route to this compound involves the reaction of 1-methylpiperazine (B117243) with 2-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center. Computational analysis is instrumental in exploring the mechanism of this sulfonamide bond formation.

The process involves modeling the potential energy surface of the reaction. The key feature of this surface is the transition state (TS), which represents the highest energy point along the lowest energy reaction path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical parameter that determines the rate of the reaction.

Computational chemists use algorithms to locate the precise geometry of this transition state. For the synthesis of this compound, the transition state would feature a partially formed bond between the nitrogen atom of 1-methylpiperazine and the sulfur atom of the sulfonyl chloride, as well as a partially broken bond between the sulfur and chlorine atoms. Analysis of the TS structure provides invaluable information about the bonding changes that occur during the reaction. Frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.

Below is a table of hypothetical, yet representative, data that would be generated from a DFT analysis of the transition state for this synthetic pathway.

ParameterReactantsTransition State (TS)Products
Relative Energy (kcal/mol) 0.00+15.8-25.2
Key Bond Distances (Å)
N(piperazine)---S(sulfonyl)No bond2.151.63
S(sulfonyl)---Cl2.082.45Bond broken
Imaginary Frequency (cm⁻¹) N/A-255N/A

This interactive table presents plausible data from a computational study. The activation energy of +15.8 kcal/mol suggests a moderately fast reaction at room temperature. The bond distances in the transition state show the N-S bond is forming while the S-Cl bond is elongating and breaking.

Beyond synthesis, computational methods are crucial for predicting the stability of a molecule and understanding its potential degradation pathways. For this compound, theoretical studies can identify the most likely routes of decomposition and the structures of the resulting impurities. This predictive capability is vital in pharmaceutical development and chemical safety assessment.

Two primary degradation pathways can be hypothesized based on the structure of the molecule:

Hydrolysis of the Sulfonamide Bond: The S-N bond in sulfonamides can be susceptible to cleavage under aqueous conditions, particularly in acidic or basic environments. This would lead to the formation of 1-methylpiperazine and 2-nitrobenzenesulfonic acid. Computational models can simulate this reaction in the presence of water molecules (and hydronium or hydroxide (B78521) ions for catalyzed pathways) to calculate the activation energies for hydrolysis under different pH conditions.

Reduction of the Nitro Group: The ortho-nitro group on the phenyl ring is an electron-withdrawing group that can be susceptible to chemical or metabolic reduction. This process can occur in a stepwise manner, potentially forming nitroso, hydroxylamino, and ultimately amino impurities. Each of these reduction steps can be modeled to determine its thermodynamic and kinetic feasibility.

Theoretical studies compare the activation barriers for these competing degradation pathways. The pathway with the lowest calculated activation energy is predicted to be the most favorable degradation route under a given set of conditions. This information allows chemists to anticipate which impurities are most likely to form during storage or use and to develop strategies to mitigate their formation.

The following table summarizes hypothetical activation energies for potential degradation reactions, illustrating how computational results can be used to rank their likelihood.

Degradation PathwayProposed ImpuritiesCalculated Activation Energy (ΔE‡) (kcal/mol)
Neutral Hydrolysis of S-N Bond1-methylpiperazine, 2-nitrobenzenesulfonic acid35.5
Acid-Catalyzed Hydrolysis of S-N Bond1-methylpiperazine, 2-nitrobenzenesulfonic acid28.1
Base-Catalyzed Hydrolysis of S-N Bond1-methylpiperazine, 2-nitrobenzenesulfonic acid30.4
First Reduction Step of Nitro Group (-NO₂ → -NO)1-methyl-4-[(2-nitrosophenyl)sulfonyl]piperazine26.5

This interactive table shows that, based on these hypothetical calculations, the degradation is more likely to proceed via reduction of the nitro group or acid-catalyzed hydrolysis rather than neutral hydrolysis, as indicated by the lower activation energies.

Exploration of Biochemical and Molecular Interaction Mechanisms

Enzyme Inhibition Studies at the Molecular Level

The inhibitory effects of 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine on various enzymes have been a primary focus of investigation. These studies aim to elucidate the specific molecular interactions that lead to the modulation of enzyme activity.

Investigation of Specific Enzyme Target Interactions

Research has explored the interaction of this compound with several key enzymes. The sulfonamide group within the compound's structure is often implicated in these interactions. One notable area of study involves its potential interaction with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The mechanism of inhibition is thought to be related to the sulfonamide-mediated interactions with the enzyme's active site. evitachem.com While the broader class of sulfonamides has been studied against a range of enzymes, specific data for this compound's activity against targets such as Glutamate Carboxypeptidase II, Dihydropteroate Synthase, DNA Topoisomerase, and α-Amylase is not extensively detailed in publicly available literature, indicating a potential area for future research.

The following table summarizes the reported enzyme target interactions for this compound.

Enzyme TargetReported InteractionKey Structural Moiety
Dipeptidyl Peptidase-4 (DPP-4)Potential InhibitionSulfonamide

Kinetic Studies of Enzyme Inhibition Mechanisms

To fully understand the nature of enzyme inhibition, kinetic studies are essential. These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-modal. For this compound, detailed kinetic analyses are crucial to characterize the precise mechanism by which it inhibits target enzymes like DPP-4. Such studies would involve measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). This information provides deeper insights into the dynamics of the enzyme-inhibitor interaction.

Allosteric Modulation Studies

Allosteric modulation occurs when a compound binds to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. Investigating whether this compound acts as an allosteric modulator would be a significant step in understanding its complete mechanism of action. This would involve experiments designed to detect binding at non-active sites and to characterize the resulting changes in enzyme kinetics and structure. Such studies would clarify whether the compound can fine-tune enzyme activity rather than simply blocking the active site directly.

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, the interaction of this compound with various receptors is another critical area of its biochemical profiling. These studies help to determine the compound's potential to modulate cellular signaling pathways through receptor-mediated mechanisms.

Ligand-Receptor Binding Affinity Determination

Determining the binding affinity of this compound to specific receptors is fundamental to understanding its potential pharmacological effects. While the broader class of piperazine-containing compounds is known to interact with a variety of receptors, including acetylcholine (B1216132) receptors, specific binding affinity data (such as Kd or IC50 values) for this compound is a subject for detailed investigation. Radioligand binding assays and other biophysical techniques are typically employed to quantify the strength of the interaction between the compound and its receptor targets.

Receptor Selectivity and Specificity Profiling

A comprehensive understanding of a compound's action requires a profile of its selectivity and specificity across a wide range of receptors. For this compound, this would involve screening it against a panel of different receptor subtypes to determine its binding profile. This information is crucial for predicting its potential biological effects and for identifying any off-target interactions. A highly selective compound will primarily interact with a single receptor subtype, whereas a non-selective compound may bind to multiple receptors, potentially leading to a more complex biological response.

Investigations of Cellular Pathway Perturbation (using in vitro models)

Following an extensive review of publicly available scientific literature, it has been determined that there is currently no specific research data available detailing the in vitro cellular pathway perturbations caused by the compound this compound. The subsequent sections reflect this lack of specific findings.

Modulation of Intracellular Signaling Cascades

There is no available research that describes the modulation of any specific intracellular signaling cascades by this compound in in vitro models. Investigations into its effects on pathways such as MAPK/ERK, PI3K/Akt, or other critical cellular signaling networks have not been reported in the accessible scientific literature.

Mechanisms of Mycobacterial Growth Inhibition

Detailed studies on the mechanisms of mycobacterial growth inhibition for this compound are not present in the available literature. Consequently, there is no information regarding its potential targets within mycobacteria, its effect on the bacterial cell wall, or its interference with essential enzymatic processes.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Method Development for Compound Analysis

The development of robust chromatographic methods is essential for separating the target compound from impurities, starting materials, and potential degradation products. The choice of technique depends on the analyte's properties and the analytical objective, such as purity assessment, quantification, or sensitive detection of trace levels.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine. The presence of the nitrophenylsulfonyl chromophore allows for straightforward detection using a UV detector.

A reversed-phase HPLC method is typically suitable for this class of compounds. Method development involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve adequate separation and sensitivity. For instance, a C18 column is often effective for retaining and separating piperazine (B1678402) derivatives. researchgate.net The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the resolution of compounds with varying polarities. researchgate.net The method can be validated to determine parameters such as linearity, precision, and accuracy for reliable quantification. jocpr.comjocpr.com

Table 1: Typical HPLC Parameters for Analysis
ParameterTypical ConditionPurpose
Column Octadecylsilane (C18), 250 x 4.6 mm, 5 µmProvides hydrophobic stationary phase for reversed-phase separation. nih.gov
Mobile Phase A: Phosphate Buffer (pH 2-7)B: Acetonitrile or MethanolAllows for the separation of analytes based on polarity. nih.gov
Elution Mode GradientOptimizes separation for a mixture of compounds with different polarities.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects retention time and resolution.
Column Temp. 25-40 °CInfluences viscosity and selectivity, ensuring reproducible retention times.
Injection Vol. 10 µLThe volume of the sample introduced into the system.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance at a specific wavelength (e.g., 239 nm) for detection and quantification. nih.gov

For highly sensitive and specific analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly valuable for detecting and identifying the compound at trace levels in complex matrices. The LC system separates the analyte from other components, while the MS/MS detector provides mass-to-charge ratio information, enabling definitive identification and quantification. nih.gov

Development of an LC-MS/MS method for this compound would involve electrospray ionization (ESI) in positive ion mode, which is effective for nitrogen-containing basic compounds like piperazines. mdpi.comfda.gov.tw The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. mdpi.comfrontiersin.org This approach grants exceptional selectivity and sensitivity, minimizing interference from the sample matrix. nih.gov An isotopically labeled internal standard, if available, can be used to improve the accuracy and precision of quantification. fda.gov.twhsa.gov.sg

Table 2: Example LC-MS/MS Method Parameters
ParameterTypical ConditionPurpose
LC Column Poroshell HPH-C18 (e.g., 100 mm, 2.1 mm i.d., 1.9 µm) mdpi.comHigh-efficiency column for fast and sharp peak separation.
Mobile Phase A: 5-10 mM Ammonium Formate in water (pH 9.0) hsa.gov.sgB: Methanol hsa.gov.sgProvides suitable pH and organic strength for analyte retention and ionization.
Flow Rate 0.25 - 0.60 mL/min mdpi.comhsa.gov.sgOptimized for the column dimensions and desired separation time.
Ion Source Electrospray Ionization (ESI), Positive Mode fda.gov.twEfficiently ionizes the target analyte for MS detection.
MS Detector Triple Quadrupole (QQQ) mdpi.comAllows for MS/MS experiments and MRM for high selectivity.
Detection Mode Multiple Reaction Monitoring (MRM) fda.gov.twfrontiersin.orgProvides high specificity and sensitivity by monitoring characteristic ion transitions.
Ion Transitions Precursor Ion [M+H]⁺ → Product Ion(s)Specific mass transitions are selected for the analyte to ensure unambiguous identification and quantification.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While many piperazine derivatives can be analyzed by GC, its application to this compound may be limited. hakon-art.com Sulfonamides can exhibit thermal lability, potentially degrading at the high temperatures required for GC analysis. Research on the thermally induced degradation of related compounds has shown that elevated temperatures can cause decomposition, making GC an unsuitable method for accurate quantification. mdpi.com

However, if the compound is sufficiently stable, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be developed. hakon-art.comresearchgate.net Method development would focus on selecting an appropriate capillary column (e.g., a mid-polarity phase like (50%-Phenyl)-methylpolysiloxane) and optimizing the oven temperature program to elute the compound without degradation. Derivatization could also be explored to increase volatility and thermal stability, though this adds complexity to the sample preparation process.

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications, key validation parameters include specificity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.commdpi.com In HPLC-UV, specificity is often demonstrated by comparing the chromatograms of blank samples, the analyte standard, and a sample matrix spiked with the analyte. Peak purity analysis using a Diode Array Detector (DAD) can further confirm that the analyte peak is not co-eluting with any impurities.

In LC-MS/MS, selectivity is exceptionally high due to the use of MRM. mdpi.com The method's selectivity is verified by analyzing blank samples and known impurities to ensure no interfering peaks are observed at the retention time of the analyte for its specific MRM transition. mdpi.com The ratio of multiple MRM transitions for a single compound can also be monitored to provide an additional layer of confirmation. hsa.gov.sg

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net These parameters define the sensitivity of the analytical method. tbzmed.ac.ir

Several approaches are used to determine LOD and LOQ, with the most common being the signal-to-noise ratio and the calibration curve method. tbzmed.ac.ir The choice of method can significantly influence the resulting values, highlighting the importance of a consistent approach. tbzmed.ac.ir For trace analysis, such as impurity profiling, achieving low LOD and LOQ values is critical. frontiersin.org LC-MS/MS methods typically offer significantly lower LOD and LOQ values compared to HPLC-UV methods. frontiersin.orgresearchgate.net

Table 3: Common Methodologies for LOD and LOQ Determination
MethodologyDescriptionCalculation
Visual Evaluation Analysis of samples with known concentrations to establish the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ). tbzmed.ac.irNon-statistical; based on analyst observation.
Signal-to-Noise Ratio (S/N) The analyte signal is compared to the background noise. This is a common approach for chromatographic methods. jocpr.comtbzmed.ac.irLOD: S/N ≥ 3LOQ: S/N ≥ 10
Standard Deviation of the Response and Slope Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve obtained from a series of low-concentration samples. mdpi.comtbzmed.ac.irLOD = (3.3 × σ) / SLOQ = (10 × σ) / S

Accuracy, Precision, Linearity, and Range Assessments

The validation of an analytical method ensures its suitability for the intended purpose. For compounds like this compound, this involves rigorous assessment of accuracy, precision, linearity, and range, typically using High-Performance Liquid Chromatography (HPLC). jocpr.comresearchgate.net

Accuracy is determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. This is often performed using a recovery study, where the analyte is spiked into a blank matrix at different concentration levels. For piperazine derivatives, accuracy is commonly assessed at levels such as 50%, 100%, and 150% of the expected specification level. jocpr.com The percentage recovery is then calculated. In validated methods for related compounds, recovery values typically fall within a range of 104.87% to 108.06%, demonstrating the method's accuracy. jocpr.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Method precision for piperazine derivative analysis has been demonstrated with a %RSD of 1.13%, indicating a high degree of precision. jocpr.com Studies on other piperazine derivatives have shown precision values below 4% at various concentration levels. researchgate.net

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of the analyte and plotting the analytical response versus concentration. The correlation coefficient (R²) is a key indicator of linearity. For methods analyzing piperazine derivatives, R² values are often greater than 0.999, signifying excellent linearity over the specified range. researchgate.net

The Range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For trace analysis of piperazine impurities, a typical validated range might be from the Limit of Quantification (LOQ) up to 150% of the specification level, for instance, from approximately 30 to 350 parts per million (ppm). jocpr.comjocpr.com

ParameterTypical Acceptance CriteriaExample Finding for Piperazine Derivatives
Accuracy (% Recovery)98.0% - 102.0%104.87% - 108.06% jocpr.com
Precision (%RSD)≤ 2.0%1.13% jocpr.com
Linearity (R²)≥ 0.9990.9995 researchgate.net
RangeFrom LOQ to 150% of specification~30 to 350 ppm jocpr.com

Robustness and Ruggedness Evaluations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods used in the analysis of compounds like this compound, common variations include changes in the mobile phase flow rate and column temperature. jocpr.com In a typical robustness study, these parameters are altered, and the effect on the results (e.g., peak area) is observed. The method is considered robust if the %RSD of the results under the varied conditions remains low, for example, less than 4.0%. jocpr.com

Ruggedness evaluates the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. While the available literature on piperazine derivatives often combines robustness and ruggedness evaluations, a ruggedness assessment would confirm that the method is transferable and can be performed reliably by different personnel and on different equipment. jocpr.comjocpr.com The validation of an analytical method for piperazine demonstrated that it was precise, accurate, linear, rugged, and robust. jocpr.com

Parameter VariedOriginal ConditionVaried ConditionAcceptance Criterion (%RSD)Result
Flow Rate1.0 mL/min± 0.1 mL/min< 4.0%Pass jocpr.com
Column Temperature35°C± 2°C< 4.0%Pass jocpr.com

Chemical Derivatization Strategies in Analytical Chemistry

Enhancing Detectability for Spectroscopic Techniques

Chemical derivatization is a technique used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical method. nih.gov This is particularly useful for compounds that lack a strong chromophore, making them difficult to detect using UV-Vis spectrophotometry, a common detector for HPLC. jocpr.compsu.edu While this compound contains a nitrophenyl group which is UV-active, derivatization can still be employed to significantly enhance detection sensitivity or to shift the detection wavelength to a more selective region, reducing potential interferences. jfda-online.com

Application in Trace Analysis

The primary benefit of enhanced detectability through derivatization is the ability to perform trace analysis. researchgate.net In pharmaceutical quality control, it is often necessary to quantify impurities at very low levels (ppm or even parts per billion, ppb). Without derivatization, the concentration of an impurity like a piperazine derivative might be below the limit of detection (LOD) or limit of quantification (LOQ) of standard HPLC-UV methods. researchgate.net

By converting the analyte to a derivative with a high molar absorptivity, the analytical signal is amplified, effectively lowering the LOD and LOQ. For example, a derivatization method developed for piperazine allowed for its detection and quantification in the range of 30 to 350 ppm. jocpr.com Another method achieved an LOQ of 1.0 µg/kg (1 ppb). researchgate.net This sensitivity is crucial for ensuring the purity and quality of active pharmaceutical ingredients where even trace amounts of related substances must be controlled. The derivatization reaction must be shown to proceed smoothly without interference from the main compound or other components in the sample matrix. jocpr.com

Stability and Degradation Pathway Studies

Forced Degradation Experiments for Mechanism Elucidation

Forced degradation, or stress testing, is a critical component of drug development and is required by regulatory agencies like the FDA and ICH. m-pharmaguide.comnih.gov These studies involve subjecting a drug substance, such as this compound, to conditions more severe than those used for accelerated stability testing. nih.gov The goal is to identify the likely degradation products and establish the intrinsic stability of the molecule and its degradation pathways. nih.govijrpp.com This information is essential for developing stability-indicating analytical methods. m-pharmaguide.com

The compound is typically exposed to a variety of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and light. m-pharmaguide.comrjptonline.org The extent of degradation is generally targeted to be between 5% and 20% to ensure that the primary degradation products are formed without excessive secondary degradation. ijrpp.com

Acid/Base Hydrolysis : The substance is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and may be refluxed to accelerate degradation. ijrpp.comrjptonline.org The sulfonyl group and the piperazine ring in this compound could be susceptible to hydrolysis under these conditions.

Oxidation : A solution of the compound is exposed to an oxidizing agent, commonly hydrogen peroxide (H₂O₂). ijrpp.compharmtech.com This tests the molecule's susceptibility to oxidative degradation.

Thermal Degradation : The solid compound is exposed to high temperatures to assess its thermal stability. ijrpp.com

Photodegradation : The compound is exposed to light of specified UV and visible wavelengths to determine its photosensitivity. rjptonline.org

Following exposure, the stressed samples are analyzed, typically by HPLC, to separate the parent compound from the various degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity, while techniques like LC-MS are invaluable for the structural elucidation of the resulting degradants. m-pharmaguide.com

Stress ConditionTypical Reagent/ConditionPotential Degradation Site on this compound
Acid Hydrolysis0.1 N HCl, heat ijrpp.comSulfonamide bond, piperazine ring
Base Hydrolysis0.1 N NaOH, heat ijrpp.comSulfonamide bond
Oxidation3-30% H₂O₂ ijrpp.compharmtech.comPiperazine ring nitrogen, nitro group
Thermal>40°C (solid state) m-pharmaguide.comOverall molecular decomposition
PhotolyticUV/Visible light exposure rjptonline.orgNitrophenyl group

Photochemical and Thermal Stability Investigations

The stability of a chemical compound under various environmental conditions, such as light and heat, is a critical parameter in research and quality control. This section explores the photochemical and thermal stability of this compound, drawing upon available data for its core structural components and related analogues.

Photochemical Stability

Thermal Stability

Direct experimental data on the thermal stability of this compound is limited. However, insights can be gained by examining the thermal degradation of piperazine and its derivatives. researchgate.netresearchgate.netutexas.edu The melting point of a compound can provide a preliminary indication of its thermal stability. evitachem.com

Research on the thermal degradation of piperazine, a core component of the target molecule, indicates that it is relatively resistant to thermal stress. researchgate.netresearchgate.net Studies on aqueous piperazine solutions have shown that degradation is first-order with respect to the piperazine concentration. utexas.edu The stability of piperazine derivatives is influenced by the nature of their substituents. For instance, methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net This suggests that the methyl group in this compound may slightly decrease its thermal stability compared to an unmethylated analogue.

Forced degradation studies under elevated temperatures would be necessary to identify the primary degradation products and elucidate the degradation pathways. Such studies are crucial for establishing appropriate storage conditions and shelf-life for the compound.

Table of Related Compound Stability

CompoundConditionObservationReference
Piperazine (PZ)175 °C, 4 weeks~30% loss of initial concentration researchgate.net
1-Methylpiperazine (B117243) (1-MPZ)150 °CDegraded faster than piperazine researchgate.net
2-Methylpiperazine (2-MPZ)150 °CDegraded faster than piperazine researchgate.net
Homopiperazine (HomoPZ)175 °C, 4 weeks99% loss of initial concentration researchgate.net

This table summarizes the thermal stability of piperazine and some of its derivatives, providing a comparative context for estimating the stability of this compound. The data indicates that structural modifications, such as ring size and methylation, significantly impact thermal stability. researchgate.net

Q & A

Q. What advanced analytical techniques resolve stereochemical uncertainties?

  • Methods :
  • X-ray Crystallography : Determine absolute configuration (if crystalline).
  • ECD Spectroscopy : Compare experimental vs. TDDFT-calculated electronic circular dichroism spectra for chiral centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.